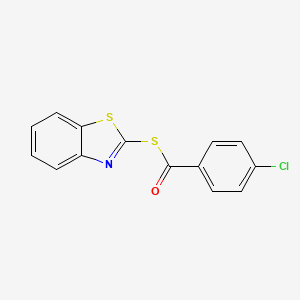

Benzothiazole-2-thiol 4-chlorobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-(1,3-benzothiazol-2-yl) 4-chlorobenzenecarbothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNOS2/c15-10-7-5-9(6-8-10)13(17)19-14-16-11-3-1-2-4-12(11)18-14/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICHQLPRRYQKNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzothiazole 2 Thiol 4 Chlorobenzoate and Its Analogs

Precursor Synthesis Strategies

Synthesis of Benzothiazole-2-thiol Derivatives from 2-Aminothiophenol (B119425)

The benzothiazole (B30560) core is fundamental to a wide range of biologically active molecules. mdpi.comrsc.orgmdpi.com The most common and direct route to 2-mercaptobenzothiazole (B37678) (also known as benzothiazole-2-thiol) starts from 2-aminothiophenol. wikipedia.orgijper.org This organosulfur compound, featuring both an amino and a thiol group ortho to each other on a benzene (B151609) ring, is primed for cyclization reactions. wikipedia.org

The classical synthesis involves the reaction of 2-aminothiophenol with carbon disulfide. wikipedia.org This condensation reaction efficiently forms the five-membered thiazole (B1198619) ring fused to the benzene ring. Alternative methods have been developed to synthesize various 2-substituted benzothiazoles, often employing the condensation of 2-aminothiophenol with aldehydes, ketones, carboxylic acids, or acyl chlorides under various catalytic conditions. mdpi.commdpi.comijper.org For instance, reactions with aldehydes can be promoted by catalysts like iodine in DMF or proceed without a catalyst in an air/DMSO system. organic-chemistry.org Green chemistry approaches have also been explored, using catalysts such as alkyl carbonic acid formed from CO2 and an alcohol, which simplifies workup procedures. tandfonline.com

Synthesis of 4-Chlorobenzoic Acid Derivatives

To facilitate the formation of the thioester bond, the carboxylic acid group of 4-chlorobenzoic acid must be activated. The most common strategy is its conversion to the corresponding acyl chloride, 4-chlorobenzoyl chloride. chemdad.com This transformation is typically achieved by treating 4-chlorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂). The reaction involves heating a solution of 4-chlorobenzoic acid in excess thionyl chloride, followed by removal of the volatile byproducts under vacuum to yield the crude acyl chloride. 4-Chlorobenzoyl chloride is a key intermediate used in the acylation of various nucleophiles. chemdad.comuad.ac.id

Esterification Reactions and Coupling Techniques for Thiol-Benzoate Formation

The pivotal step in the synthesis of Benzothiazole-2-thiol 4-chlorobenzoate (B1228818) is the formation of the thioester linkage. This is typically achieved through the acylation of the thiol group of benzothiazole-2-thiol with the activated 4-chlorobenzoyl chloride. wikipedia.orgtaylorandfrancis.com

This type of reaction, often referred to as a Schotten-Baumann reaction, is generally carried out in the presence of a base to neutralize the hydrogen chloride (HCl) gas that is formed. wikipedia.org The reaction involves the nucleophilic attack of the sulfur atom of the thiol on the electrophilic carbonyl carbon of the acyl chloride. wikipedia.org

Various methods exist for thioester synthesis, including:

Reaction of an acid chloride with a thiol salt: An alkali metal salt of the thiol reacts with the acyl chloride to form the thioester and a metal halide. wikipedia.org

Condensation with dehydrating agents: Direct condensation of a thiol and a carboxylic acid can be achieved using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC). wikipedia.org

Mitsunobu Reaction: Alcohols can be converted to thioesters using thioacetic acid in a Mitsunobu reaction. wikipedia.org

For the specific synthesis of the title compound, the reaction between benzothiazole-2-thiol and 4-chlorobenzoyl chloride in a suitable solvent with a base is the most direct approach.

Mechanistic Investigations of Synthetic Pathways

The formation of the benzothiazole ring from 2-aminothiophenol and an aldehyde, catalyzed by an acid like NH₄Cl, is believed to proceed through the activation of the aldehyde by the catalyst via hydrogen bonding. This activation facilitates the nucleophilic attack by the amino group of 2-aminothiophenol. The resulting intermediate then undergoes cyclization and dehydration to form the final benzothiazole product. mdpi.com In reactions involving isothiocyanates, the formation of a thiourea (B124793) intermediate is proposed, which then cyclizes with the elimination of a small molecule like hydrogen sulfide. taylorandfrancis.com

The thioesterification reaction between a thiol and an acyl chloride follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the sulfur atom of the thiol attacks the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. Subsequently, the carbonyl group reforms with the expulsion of the chloride ion as a leaving group, yielding the thioester. The presence of a base is crucial to deprotonate the thiol, increasing its nucleophilicity, and to neutralize the HCl byproduct.

In more advanced methods, such as those used in peptide synthesis, intramolecular N-to-S acyl shifts are utilized. nih.gov An amide and a thioester can exist in equilibrium, with the thioester form being favored under acidic conditions. This principle allows for the generation of peptide thioesters, which are key intermediates for chemical ligation techniques. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of Benzothiazole-2-thiol 4-chlorobenzoate. Key parameters to consider include the choice of solvent, temperature, catalyst, and reaction time.

For the synthesis of benzothiazole precursors, studies have shown that factors like the catalyst and reaction medium significantly impact the outcome. For example, using H₂O₂/HCl as a catalyst in ethanol (B145695) at room temperature can lead to excellent yields (85–94%) in a short time (45–60 min). mdpi.com Microwave-assisted synthesis has also emerged as an efficient, environmentally friendly method that reduces reaction times and often improves yields. mdpi.com

In the thioesterification step, the choice of base and solvent is important. A non-nucleophilic base is preferred to avoid side reactions with the acyl chloride. The temperature of the reaction must be controlled to prevent decomposition of the product or starting materials. For instance, in a related synthesis of 4-chlorobenzoylthiourea, optimizing the heating temperature to 110°C and the reaction time to 1 hour resulted in the highest yield. uad.ac.id

The purification of the final product often involves techniques like recrystallization or column chromatography to remove unreacted starting materials and byproducts. chemicalbook.comnih.gov

Synthetic Routes to Structural Analogs and Derivatives of this compound

The synthetic methodologies described can be readily adapted to produce a wide array of structural analogs and derivatives. By varying the substituents on both the benzothiazole and the benzoate (B1203000) moieties, libraries of compounds can be generated for various applications, such as screening for biological activity. rsc.orgnih.govnih.gov

Table 1: Examples of Precursor Modifications for Analog Synthesis

| Modification Area | Starting Material Example | Resulting Analog Structure |

| Benzothiazole Ring | Substituted 2-aminothiophenol (e.g., 4-methyl-2-aminothiophenol) | S-(6-methylbenzothiazol-2-yl) 4-chlorobenzothioate |

| Benzothiazole Ring | 6-amino-2-mercaptobenzothiazole | Analogs with further functionalization at the 6-position nih.gov |

| Benzoate Moiety | Different substituted benzoyl chlorides (e.g., 4-methoxybenzoyl chloride) | S-(benzothiazol-2-yl) 4-methoxybenzothioate |

| Benzoate Moiety | Aliphatic acyl chlorides (e.g., acetyl chloride) | S-(benzothiazol-2-yl) ethanethioate |

A number of studies have focused on synthesizing series of benzothiazole derivatives by reacting substituted 2-aminobenzothiazoles with various aldehydes to form Schiff bases, which can then be further modified. researchgate.net Similarly, reacting 2-mercaptobenzothiazole with different diaryliodonium triflates allows for S-arylation, producing 2-(arylthio)benzothiazoles. nih.gov The condensation of 2-aminothiophenols with chloroacetyl chloride under microwave irradiation is another efficient route to produce precursors for further derivatization. mdpi.comjyoungpharm.org These examples highlight the versatility of the core synthetic strategies in accessing a diverse chemical space around the this compound scaffold. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization of Benzothiazole 2 Thiol 4 Chlorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Benzothiazole-2-thiol 4-chlorobenzoate (B1228818), a comprehensive NMR analysis would involve 1H NMR, 13C NMR, and two-dimensional NMR techniques.

1H NMR Spectral Analysis

The 1H NMR spectrum of Benzothiazole-2-thiol 4-chlorobenzoate would be expected to exhibit distinct signals corresponding to the aromatic protons of the benzothiazole (B30560) and 4-chlorobenzoate rings. The protons on the benzothiazole ring would likely appear as a complex multiplet pattern in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. The protons on the 4-chlorobenzoate ring would be expected to show a characteristic AA'BB' system, appearing as two distinct doublets, also in the downfield aromatic region. The integration of these signals would confirm the number of protons in each aromatic system.

Predicted 1H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.8-8.2 | d | 2H | Protons ortho to the carbonyl group on the 4-chlorobenzoate ring |

| 7.4-7.6 | d | 2H | Protons meta to the carbonyl group on the 4-chlorobenzoate ring |

13C NMR Spectral Analysis

The 13C NMR spectrum would provide crucial information about the carbon framework of the molecule. Distinct signals would be expected for the carbonyl carbon of the ester group, the quaternary carbons of the aromatic rings, and the protonated aromatic carbons. The carbonyl carbon would likely appear as a singlet in the downfield region, typically around δ 160-170 ppm. The aromatic carbons would resonate in the region of δ 120-155 ppm. The number of distinct signals would confirm the symmetry of the molecule.

Predicted 13C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165 | C=O (ester) |

| ~153 | C-S (benzothiazole) |

| ~138 | C-Cl (4-chlorobenzoate) |

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. HMQC would reveal the direct one-bond correlations between protons and their attached carbons. HMBC, on the other hand, would show correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular fragments and confirming the ester linkage between the benzothiazole-2-thiol and 4-chlorobenzoate moieties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, both high-resolution and electron ionization mass spectrometry would provide valuable data.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This accurate mass measurement allows for the determination of the elemental composition of the molecule, confirming its molecular formula (C14H8ClNOS2). This is a critical step in the identification of a new or synthesized compound.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) would be utilized to study the fragmentation pattern of this compound. In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum displays the molecular ion peak (M+) and a series of fragment ion peaks. The analysis of these fragment ions provides a "fingerprint" of the molecule and helps to elucidate its structure.

Key expected fragmentation pathways would likely involve the cleavage of the ester bond, leading to the formation of benzothiazole-2-thiol and 4-chlorobenzoyl fragments. Further fragmentation of these primary ions would also be observed.

Predicted Key Fragments in the EI-MS of this compound

| m/z | Fragment |

|---|---|

| [M]+ | Molecular ion of this compound |

| [M - C7H4ClO]+ | Fragment corresponding to the benzothiazole-2-thiol moiety |

| [C7H4ClO]+ | Fragment corresponding to the 4-chlorobenzoyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of chemical bonds. Each type of bond and functional group has a characteristic vibrational frequency, which allows for their identification.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the key functional groups. The ester carbonyl group (C=O) would exhibit a strong stretching vibration, typically in the range of 1735-1750 cm⁻¹. The C-O stretching of the ester would likely appear in the 1250-1300 cm⁻¹ region. The benzothiazole ring would show characteristic C=N and C=C stretching vibrations within the aromatic region (approximately 1450-1600 cm⁻¹). The C-S bond within the thiazole (B1198619) ring would have a weaker absorption at lower wavenumbers. The 4-chlorobenzoate moiety would contribute a C-Cl stretching band, typically found in the 700-800 cm⁻¹ range. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester C=O | Stretching | 1735-1750 |

| Ester C-O | Stretching | 1250-1300 |

| Aromatic C=C/C=N | Stretching | 1450-1600 |

| Aromatic C-H | Stretching | > 3000 |

| C-Cl | Stretching | 700-800 |

| C-S | Stretching | Lower wavenumber region |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule.

The UV-Vis spectrum of this compound would be expected to show absorption bands arising from the π → π* and n → π* electronic transitions within the conjugated benzothiazole and 4-chlorobenzoate ring systems. The benzothiazole moiety itself typically exhibits multiple absorption bands in the UV region. The presence of the ester and chloro substituents would likely cause a shift in the λmax values compared to the parent benzothiazole-2-thiol. The specific electronic transitions and their corresponding wavelengths would provide insight into the electronic properties and conjugation within the molecule.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

A successful single crystal X-ray diffraction analysis of this compound would reveal the exact spatial orientation of the benzothiazole and 4-chlorobenzoate moieties relative to each other. It would provide precise measurements of the bond lengths of the ester linkage (C=O and C-O), the C-S and C=N bonds in the benzothiazole ring, and the C-Cl bond. Furthermore, the analysis would elucidate the crystal packing, identifying any intermolecular interactions such as π-π stacking or halogen bonding, which are crucial for understanding the solid-state properties of the material.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about the vibrational, rotational, and other low-frequency modes in a molecule. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would provide additional information on the vibrational modes of the molecule. The aromatic ring vibrations of both the benzothiazole and the 4-chlorobenzoate moieties would be expected to produce strong Raman signals. The C-S and S-S (if any disulfide impurities were present) stretching vibrations are also typically well-defined in Raman spectra. The symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum, would be more prominent in the Raman spectrum, offering a more complete picture of the molecular vibrations.

Computational Chemistry and Theoretical Investigations of Benzothiazole 2 Thiol 4 Chlorobenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the detailed analysis of a molecule's electronic characteristics. nih.govscirp.org By solving the Schrödinger equation within the DFT framework, typically using functionals like B3LYP with a suitable basis set (e.g., 6-31G**), the optimized molecular geometry and a wealth of electronic properties of Benzothiazole-2-thiol 4-chlorobenzoate (B1228818) can be determined. researchgate.net

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov For benzothiazole (B30560) derivatives, these calculations help in understanding their relative stability and reactivity. scirp.orgnih.gov

Furthermore, DFT calculations are used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, colored blue). scirp.org For Benzothiazole-2-thiol 4-chlorobenzoate, the MEP would likely show negative potential around the carbonyl oxygen and the nitrogen atom of the benzothiazole ring, indicating these as potential sites for electrophilic attack or hydrogen bonding. The region around the hydrogen atoms would exhibit a positive potential.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Such parameters are instrumental in comparing the reactivity of different derivatives within the benzothiazole family. scirp.org

Table 1: Illustrative DFT-Calculated Electronic Properties for a Benzothiazole Derivative

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.0 eV |

| Dipole Moment | 3.2 D |

| Electronegativity (χ) | 4.0 eV |

| Chemical Hardness (η) | 2.5 eV |

| Electrophilicity Index (ω) | 3.2 eV |

| Note: These are typical values for a benzothiazole derivative and are for illustrative purposes. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule's ground state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule flexes, rotates, and interacts with its environment. nih.gov For this compound, an MD simulation would track the movement of each atom, providing a detailed understanding of its conformational landscape.

The primary application of MD in this context is to explore the different spatial arrangements (conformers) the molecule can adopt and their relative stabilities. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape. The simulation can reveal the most populated conformational states and the energy barriers between them.

MD simulations are also exceptionally powerful for studying intermolecular interactions, particularly between a ligand like this compound and a biological target, such as an enzyme. nih.gov By placing the molecule in the active site of a protein and simulating the system's dynamics in a solvent environment, one can observe the stability of the binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time is often used to assess the stability of the complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) studies are a vital computational tool in medicinal chemistry for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net For a class of compounds like benzothiazole derivatives, a QSAR model can predict the activity of new, unsynthesized analogs and provide insights into the structural features that are important for their mechanism of action, such as enzyme binding. researchgate.net

To build a QSAR model for benzothiazole derivatives targeting a specific enzyme, a dataset of compounds with known inhibitory activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment from DFT calculations). researchgate.net

Statistical methods, such as multiple linear regression or partial least squares, are then used to develop an equation that correlates a selection of these descriptors with the observed biological activity. A robust QSAR model will have high predictive power, typically validated through internal and external cross-validation techniques. researchgate.net The resulting model can highlight which properties (e.g., electronic, steric, hydrophobic) of the benzothiazole scaffold and its substituents are critical for binding to the target enzyme. For instance, a QSAR study on benzothiazole derivatives might reveal that electron-withdrawing groups on the phenyl ring enhance inhibitory activity. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful methods for predicting various spectroscopic properties of molecules, which can be invaluable for confirming the identity and structure of newly synthesized compounds like this compound. mdpi.com Theoretical predictions of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra can be compared with experimental data to validate the proposed structure.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its IR spectrum. mdpi.com While there might be a systematic overestimation of the frequencies, a scaling factor is often applied to bring the theoretical spectrum into close agreement with the experimental one. This allows for the assignment of specific vibrational modes to the observed IR bands.

Similarly, the gauge-independent atomic orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. mdpi.com The calculated chemical shifts for this compound can be compared to its experimental NMR spectrum to confirm the assignment of each proton and carbon atom in the molecule.

Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule, which correspond to its UV-Visible absorption spectrum. scirp.org This method can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, providing insights into the electronic structure and chromophores within the molecule.

Table 2: Illustrative Comparison of Experimental and Computationally Predicted Spectroscopic Data for a Structurally Similar Compound (S-1,3-Benzothiazol-2-ylthiophene-2-carbothioate)

| Spectroscopic Data | Experimental Value | Predicted Value (Illustrative) |

| IR (C=O stretch) | ~1670 cm⁻¹ | ~1685 cm⁻¹ |

| ¹H NMR (Aromatic H) | 7.2-8.0 ppm | 7.3-8.1 ppm |

| ¹³C NMR (C=O) | ~180 ppm | ~182 ppm |

| UV-Vis (λmax) | ~320 nm | ~325 nm |

| Note: Experimental data is based on a similar compound from the literature. mdpi.com Predicted values are illustrative of typical computational accuracy. |

Investigation of Tautomerism and Isomerism

Benzothiazole-2-thiol derivatives can exist in different tautomeric forms. The primary tautomerism to consider for the parent compound, 2-mercaptobenzothiazole (B37678), is the thiol-thione equilibrium. In the solid state and in solution, the thione form (where the proton is on the nitrogen atom and there is a carbon-sulfur double bond) is generally found to be more stable than the thiol form (with a carbon-sulfur single bond and a sulfur-hydrogen bond).

For this compound, the situation is slightly different due to the ester linkage. The "thiol" in the name refers to the linkage to the benzothiazole ring. However, the core benzothiazole moiety itself can still be considered in terms of its potential for tautomerism if the ester were to be hydrolyzed. More relevant to the intact molecule is the potential for rotational isomerism (conformers) around the single bonds, such as the C-S bond and the C-C bond of the ester group.

Computational methods, particularly DFT, are highly effective for investigating the relative stabilities of different isomers and tautomers. By calculating the total electronic energy of each form, one can determine the most stable isomer and the energy difference between them. For this compound, DFT calculations could be used to compare the energies of different rotational isomers to identify the most likely conformation in the gas phase or in solution. These calculations can also provide the energy barriers for rotation around these bonds, giving insight into the molecule's flexibility.

Future Perspectives and Emerging Research Avenues for Benzothiazole 2 Thiol 4 Chlorobenzoate

Development of Novel Green Synthetic Methodologies

The future synthesis of Benzothiazole-2-thiol 4-chlorobenzoate (B1228818) will likely pivot towards green chemistry principles to enhance efficiency and environmental compatibility. mdpi.com Traditional esterification methods can be redesigned to minimize hazardous waste and energy consumption.

Future research could focus on:

Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically reduce reaction times and improve yields for the esterification of 2-mercaptobenzothiazole (B37678) with 4-chlorobenzoyl chloride. scielo.br This method aligns with green chemistry by improving energy efficiency.

Catalyst Innovation: Exploring reusable, heterogeneous catalysts, such as samarium triflate or tin pyrophosphate, could facilitate the condensation and esterification reactions in more environmentally benign solvents like water. mdpi.comorganic-chemistry.org The use of a simple, inexpensive catalyst like copper sulfate (B86663) in an aqueous medium has also been shown to be effective for creating the core benzothiazole-2-thiol structure. orgchemres.org

One-Pot Procedures: Designing a one-pot synthesis, potentially starting from 2-aminothiophenol (B119425), a sulfur source, and a 4-chlorobenzoic acid derivative, would streamline the process, reduce waste from intermediate purification steps, and improve atom economy. mdpi.comrsc.org

Alternative Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like glycerol (B35011) or water is a key area for development. orgchemres.org

Application of Advanced Spectroscopic Characterization Techniques

A thorough structural elucidation of Benzothiazole-2-thiol 4-chlorobenzoate is fundamental for understanding its properties. While standard techniques are effective, advanced spectroscopic methods can provide deeper insights into its structural and electronic characteristics. The structures of similar benzothiazole-2-thiol derivatives have been successfully determined using a combination of NMR, HRMS, and IR spectroscopy. nih.govresearchgate.netnih.gov

Future characterization could involve:

Two-Dimensional NMR (2D-NMR): Techniques such as COSY, HSQC, and HMBC would be invaluable for unambiguously assigning all proton and carbon signals, confirming the precise connectivity between the benzothiazole (B30560) and 4-chlorobenzoate fragments.

Solid-State NMR: This technique could be used to study the compound's conformation and packing in the solid state, which is crucial for understanding its properties in materials science applications.

Computational Spectroscopy: The use of Density Functional Theory (DFT) to calculate and simulate IR, Raman, and NMR spectra provides a powerful tool for validating experimental data. core.ac.ukresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, for instance, can predict NMR chemical shifts with high accuracy. researchgate.net

Table 1: Prospective Spectroscopic Techniques for Characterization

| Technique | Information Provided | Expected Findings for this compound |

|---|---|---|

| Infrared (IR) Spectroscopy | Identifies functional groups. mdpi.com | Characteristic absorption bands for C=O (ester), C-S, C=N, aromatic C-H, and C-Cl bonds. |

| ¹H & ¹³C NMR Spectroscopy | Determines the chemical environment of hydrogen and carbon atoms. mdpi.com | Distinct signals for aromatic protons and carbons on both the benzothiazole and chlorophenyl rings, confirming the ester linkage. |

| High-Resolution Mass Spectrometry (HRMS) | Confirms exact molecular weight and elemental formula. researchgate.net | A precise m/z value corresponding to the molecular formula C₁₄H₈ClNOS₂. |

| 2D-NMR (COSY, HSQC, HMBC) | Establishes correlations between nuclei to map the molecular structure. | Unambiguous assignment of all ¹H and ¹³C signals and confirmation of the S-ester bond. |

| UV-Visible Spectroscopy | Investigates electronic transitions. | π → π* transitions characteristic of the conjugated aromatic system. |

Integration of Multiscale Computational Approaches for Complex System Modeling

Computational chemistry offers a predictive lens through which the properties and behavior of this compound can be understood at a molecular level. DFT has been widely used to study the geometry, electronic properties, and reactivity of benzothiazole derivatives. researchgate.net

Emerging research should integrate these approaches:

Quantum Mechanics (QM): DFT calculations can be used to determine the molecule's optimized 3D geometry, electrostatic potential surface, and frontier molecular orbitals (HOMO-LUMO). core.ac.ukscirp.org This data helps predict reactive sites, stability, and potential for charge transfer within the molecule. scirp.orgscirp.org

Molecular Dynamics (MD): MD simulations can model the behavior of the compound over time, providing insights into its conformational flexibility and its interactions with solvent molecules or a polymer matrix.

Multiscale Modeling (QM/MM): To study the compound in a complex system, such as the active site of an enzyme, a QM/MM (Quantum Mechanics/Molecular Mechanics) approach is ideal. The benzothiazole derivative itself can be treated with high-accuracy QM methods, while the surrounding protein and solvent are handled with more computationally efficient MM force fields.

Exploration of New Biological Targets and Interaction Mechanisms (in vitro, non-therapeutic)

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities, including antimicrobial and anticancer effects. mdpi.comscielo.brnih.gov Derivatives of 2-mercaptobenzothiazole, in particular, have shown promise as anticancer agents in various cell lines. nih.govresearchgate.netnih.gov

Future non-therapeutic, in-vitro research could explore:

Antiproliferative Screening: The compound could be tested against a diverse panel of human cancer cell lines (e.g., HeLa, HepG2, A549, SW620) using MTT assays to identify potential cytotoxic activity. nih.govresearchgate.net

Enzyme Inhibition Assays: Given that other benzothiazoles inhibit enzymes like VEGFR-2 kinase or carbonic anhydrase, this compound could be evaluated as a potential inhibitor of these or other therapeutically relevant enzymes. scielo.br

Antimicrobial Activity: The compound should be screened against various strains of bacteria and fungi to assess its potential as an antimicrobial agent, a known property of many benzothiazole derivatives. nih.govnih.govnih.gov

Molecular Docking Studies: Computational docking can be used to simulate the binding of the compound to the active sites of known biological targets. This can provide hypotheses about its mechanism of action and guide further experimental work. scielo.br

Table 2: Potential In Vitro Research Investigations

| Research Area | Methodology | Potential Targets/Models | Rationale |

|---|---|---|---|

| Anticancer Evaluation | MTT cell viability assay, Apoptosis assays (Flow Cytometry). nih.gov | Human cancer cell lines (e.g., A549, HepG2, HeLa, SW620). nih.govresearchgate.net | Benzothiazole-2-thiol derivatives have demonstrated potent, broad-spectrum anticancer activity. nih.govnih.gov |

| Enzyme Inhibition | Kinase inhibition assays, Carbonic anhydrase activity assays. | VEGFR-2, other protein kinases, Carbonic Anhydrases. | The benzothiazole scaffold is present in known enzyme inhibitors. scielo.br |

| Antimicrobial Screening | Minimum Inhibitory Concentration (MIC) assays. | Bacterial strains (e.g., S. aureus) and Fungal strains (e.g., A. niger, Candida species). scielo.brnih.gov | The 2-mercaptobenzothiazole core is associated with significant antimicrobial properties. mdpi.comnih.gov |

| Interaction Mechanism | Molecular Docking, QM/MM simulations. | Active sites of enzymes like DHPS or VEGFR-2. scielo.brnih.gov | To predict binding modes and rationalize biological activity at a molecular level. |

Innovations in Smart Material Design and Polymer Science Applications

The rigid, aromatic structure and the presence of heteroatoms give benzothiazole derivatives properties that are highly valuable in materials science. mdpi.com They have been investigated as corrosion inhibitors, vulcanization accelerators, and components of fluorescent materials and sensors. mdpi.commdpi.com

Future avenues in this area include:

Polymer Additives: The compound could be explored as a functional additive to polymers like PVC, polyethylene, or polyamides. Its aromatic structure may enhance thermal stability and flame retardancy, while the benzothiazole moiety could offer UV-stabilizing properties.

Smart Coatings and Sensors: The electronic properties of the benzothiazole core make it a candidate for chemosensors. mdpi.com By functionalizing a surface or polymer with this compound, it may be possible to create materials that change their optical or electrical properties (e.g., fluorescence) in the presence of specific analytes like metal ions or pollutants. mdpi.com

Organosilicon Hybrids: Creating organosilicon derivatives of the compound could lead to new hybrid materials with enhanced thermal stability and novel properties, merging the robustness of silicones with the functionality of the benzothiazole moiety. mdpi.com

Q & A

Q. What are the standard synthetic routes for Benzothiazole-2-thiol 4-chlorobenzoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step pathways. For example:

- Route 1 : React 4-aminobenzoic acid with potassium thiocyanate and bromine under acidic conditions (0–5°C) to form 2-aminobenzothiazole-5-carboxylic acid hydrochloride. Subsequent alkaline hydrolysis generates intermediates like 4-amino-3-mercaptobenzoic acid hydrochloride, which can be esterified with 4-chlorobenzoyl chloride .

- Route 2 : Condensation of 2-aminothiophenol with β-aroylacrylic acids (e.g., 4-(4-chlorophenyl)-4-oxo-2-butenoic acid) under HCl-saturated ethanol reflux, followed by crystallization from methanol .

- Critical Factors : Temperature control (e.g., 0–5°C for thiocyanate reactions), solvent choice (absolute ethanol for reflux), and catalyst (e.g., glacial acetic acid) significantly impact purity and yield .

Q. How is the structural conformation of this compound validated experimentally?

- Methodological Answer : Combine X-ray crystallography and spectroscopic techniques :

- XRD Analysis : Resolves intermolecular interactions (e.g., N–H⋯O and C–H⋯O hydrogen bonds) and confirms heterocyclic conformations (e.g., twisted boat/chair intermediates). For example, XRD revealed a one-dimensional chain structure in the crystalline state .

- NMR/FT-IR : Validates functional groups (e.g., thiol, ester) and substituent orientation (e.g., equatorial vs. axial) .

- Elemental Analysis : Matches calculated vs. observed C/H/N percentages (e.g., C 60.47% calculated vs. 60.45% observed) .

Advanced Research Questions

Q. How do enzymes like 4-chlorobenzoate dehalogenase interact with this compound, and what kinetic parameters define this activity?

- Methodological Answer :

- Enzyme Assays : Use purified 4-chlorobenzoate dehalogenase (EC 3.8.1.6) to measure substrate turnover. Monitor CoA-dependent dehalogenation via HPLC or spectrophotometry .

- Kinetic Analysis : Determine (turnover number) and (substrate affinity) using wild-type/mutant enzymes. For example, NIH studies reported mutant enzymes with altered ratios due to active-site modifications .

- Table : Example kinetic data from NIH studies :

| Enzyme Variant | (s⁻¹) | (µM) |

|---|---|---|

| Wild-Type | 0.45 | 12.3 |

| Mutant A | 0.12 | 28.7 |

Q. How can conflicting reports on reaction pathways (e.g., 1,5-benzothiazepine vs. 1,4-benzothiazin-3-one formation) be resolved?

- Methodological Answer :

- Repetition Under Controlled Conditions : Reflux 2-aminothiophenol with β-aroylacrylic acids in HCl-saturated ethanol, followed by repeated recrystallization and XRD validation. Initial claims of 1,5-benzothiazepine products were disproven by XRD, confirming 1,4-benzothiazin-3-one as the sole product .

- Mechanistic Reassessment : Use isotopic labeling (e.g., -carboxylic acids) to track cyclization pathways and DFT calculations to model energetically favorable intermediates .

Q. What strategies optimize the synthesis of Benzothiazole-2-thiol derivatives for enhanced biological activity?

- Methodological Answer :

- Substituent Screening : Introduce electron-withdrawing groups (e.g., –Cl, –NO₂) at the 4-position of the benzothiazole ring to enhance antimicrobial activity .

- Yield Optimization : Adjust stoichiometry (e.g., 1:1 molar ratio of 2-aminothiophenol to β-aroylacrylic acid) and solvent polarity (e.g., methanol vs. ethanol) during crystallization .

- Biological Testing : Evaluate derivatives against Candida albicans or cancer cell lines using MIC (Minimum Inhibitory Concentration) assays or MTT viability tests .

Q. How are computational methods integrated to predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for esterification or dehalogenation reactions using software like Gaussian. Parameters include bond dissociation energies (BDEs) for S–H (≈80 kcal/mol) and C–Cl (≈85 kcal/mol) .

- Molecular Docking : Simulate interactions with enzymatic active sites (e.g., 4-chlorobenzoate dehalogenase) to identify steric/electronic compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.